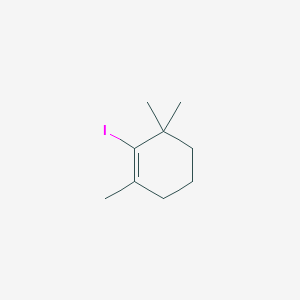
Cyclohexene, 2-iodo-1,3,3-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 2-iodo-1,3,3-trimethyl- is an organic compound with the molecular formula C9H15I It is a derivative of cyclohexene, where the hydrogen atom at the second position is replaced by an iodine atom, and the first and third positions are substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 2-iodo-1,3,3-trimethyl- typically involves the iodination of 1,3,3-trimethylcyclohexene. One common method is the reaction of 1,3,3-trimethylcyclohexene with iodine in the presence of a catalyst such as silver acetate. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 2-iodo-1,3,3-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Oxidation: Products include alcohols or ketones.
Reduction: The major product is 1,3,3-trimethylcyclohexane.
Scientific Research Applications
Cyclohexene, 2-iodo-1,3,3-trimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways involving iodine-containing compounds.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexene, 2-iodo-1,3,3-trimethyl- in chemical reactions involves the reactivity of the iodine atom. The iodine atom is a good leaving group, making the compound highly reactive in substitution reactions. In oxidation and reduction reactions, the presence of the iodine atom influences the electron density and reactivity of the molecule, facilitating these transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene, 1,3,3-trimethyl-: Similar structure but lacks the iodine atom.
Cyclohexene, 2-ethenyl-1,3,3-trimethyl-: Contains an ethenyl group instead of an iodine atom.
Cyclohexane, 1,2,3-trimethyl-: Saturated analog without the double bond.
Uniqueness
Cyclohexene, 2-iodo-1,3,3-trimethyl- is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where the iodine atom’s reactivity is advantageous.
Properties
CAS No. |
189633-81-6 |
|---|---|
Molecular Formula |
C9H15I |
Molecular Weight |
250.12 g/mol |
IUPAC Name |
2-iodo-1,3,3-trimethylcyclohexene |
InChI |
InChI=1S/C9H15I/c1-7-5-4-6-9(2,3)8(7)10/h4-6H2,1-3H3 |
InChI Key |
RKRRDQLUOUMBJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


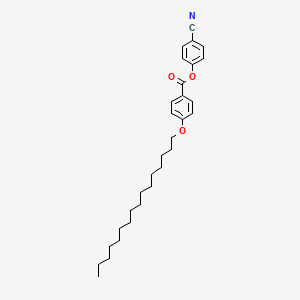
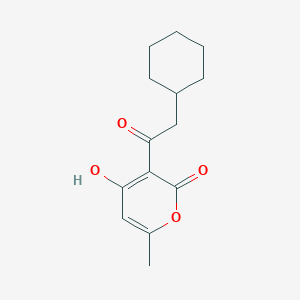
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)
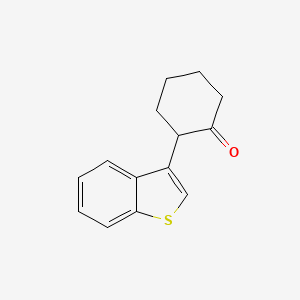
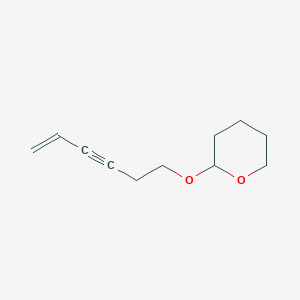
![Acetic acid;6-(2,2-dimethylpropyl)-7-oxabicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B12562134.png)

![Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12562143.png)
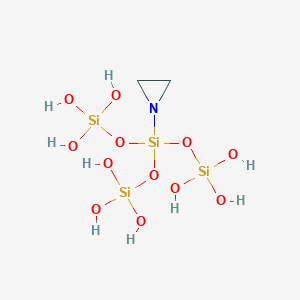
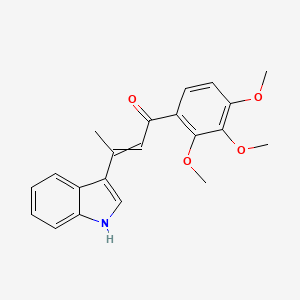
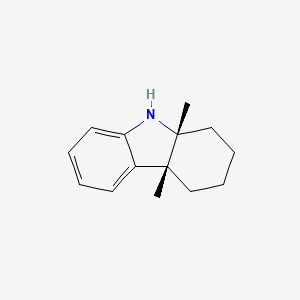

![(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol](/img/structure/B12562162.png)

